molecular formula C10H11N5NaO5P B3169953 Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt CAS No. 93839-95-3

Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt

Cat. No. B3169953
CAS RN: 93839-95-3
M. Wt: 335.19 g/mol
InChI Key: ASTSMWVPJUMNPE-VWZUFWLJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 3′,5′-cyclic monophosphate sodium salt monohydrate is a naturally-occurring activator of PKA (cAMP-dependent protein kinase A). Cyclic-AMP is an important second messenger that is linked in many systems to neurotransmitter- or hormone-induced receptor stimulation .


Synthesis Analysis

The hydrates of adenosine-3′,5′-cyclic phosphate sodium (cAMPNa· n H 2 O, n = 2, 4, 5, including its methanol solvate of n = 3) were systematically investigated for the crystal structures, their humidity sensibility, the transformation behaviors mediated by humidity, and the relationship between crystal water behaviors and specific structures .


Molecular Structure Analysis

The hydrates of adenosine-3′,5′-cyclic phosphate sodium were found to have major differences in crystal morphologies, molecular conformation, bonding profiles, and crystal water distribution in the lattices of different hydrates .


Chemical Reactions Analysis

The difference in the desorption dynamics of crystal water for the different hydrates was mainly attributed to their steric effects in the crystal lattice despite the relation to the interaction of water molecules with sodium ions and cAMP anions. The reversible conversions between the hydrates and their corresponding low hydrates or even anhydrates occur along with desorption/uptake of crystal water mediated by humidity .


Physical And Chemical Properties Analysis

Almost all salt forms of nucleotides exist as crystalline hydrates. The hydrates of these compounds tend to be more stable than their anhydrous form. Nucleotides contain many hydroxyl groups and dissociation sites, which provide recognition and binding sites with water molecules .

Scientific Research Applications

Role in Cellular Signaling and Therapeutic Potential

Adenosine and its related compounds, including cAMP, are central to cellular signaling pathways that regulate numerous bodily functions. cAMP acts as a second messenger in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. It is involved in the regulation of gene expression, cell proliferation, and apoptosis, demonstrating its widespread impact on cellular physiology and pathology.

Research highlights the therapeutic potential of targeting adenosine and cAMP pathways in various diseases. For instance, phosphodiesterase inhibitors, which prevent the degradation of cAMP, show promise in treating neurodegenerative diseases by enhancing cAMP levels and thereby supporting neuronal function and survival (Ribaudo et al., 2020).

Impact on Inflammatory and Cardiovascular Diseases

The modulation of adenosine levels and signaling pathways has been implicated in the management of inflammatory and cardiovascular diseases. Adenosine deaminase inhibitors, for example, are explored for their potential in cardiovascular pathologies, highlighting the role of adenosine in protecting against endothelial dysfunction and vascular inflammation (Kutryb-Zajac et al., 2020).

Contributions to Neurology and Psychiatry

Further, adenosine's influence extends to neurological and psychiatric disorders. Alterations in purinergic signaling, which includes adenosine receptors, have been linked to mood disorders, suggesting that modulating this pathway could offer new therapeutic avenues for treating conditions like depression and bipolar disorder (Ortiz et al., 2015).

Regenerative Medicine and Tissue Repair

In the context of regenerative medicine, compounds like polydeoxyribonucleotides (PDRNs), which are derived from or related to adenosine and its phosphorylated derivatives, have shown efficacy in skin and musculoskeletal tissue regeneration, underscoring the versatile applications of adenosine-related molecules in promoting tissue repair and regeneration (Veronesi et al., 2016).

Mechanism of Action

Adenosine 3′,5′-cyclic monophosphate sodium salt monohydrate is an activator of PKA (cAMP-dependent protein kinase A). It acts as a second messenger in many systems linked to neurotransmitter- or hormone-induced receptor stimulation .

Safety and Hazards

Adenosine, 2’-deoxy-, cyclic 3’,5’-(hydrogen phosphate), monosodium salt may form combustible dust concentrations in air and causes severe skin burns and eye damage. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The study of the hydrates of adenosine-3′,5′-cyclic phosphate sodium and their transformation behaviors mediated by humidity could provide valuable insights into the stability of these compounds and their potential applications .

properties

IUPAC Name

sodium;9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O5P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5;/h3-7H,1-2H2,(H,16,17)(H2,11,12,13);/q;+1/p-1/t5-,6+,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTSMWVPJUMNPE-VWZUFWLJSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=NC4=C(N=CN=C43)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5NaO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90917618
Record name Sodium 6-(6-amino-9H-purin-9-yl)-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90917618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93839-95-3
Record name Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 6-(6-amino-9H-purin-9-yl)-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90917618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Reactant of Route 2
Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Reactant of Route 3
Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Reactant of Route 4
Reactant of Route 4
Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Reactant of Route 5
Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Reactant of Route 6
Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.